
3,4-Diphenyl-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenyl-1H-isochromene is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of two phenyl groups attached to the 3rd and 4th positions of the isochromene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenyl-1H-isochromene typically involves cyclization reactions. One common method is the intramolecular cyclization of allyl ether-tethered ynamides under metal-free conditions . This reaction proceeds through an alkoxylation-initiated cascade cyclization, yielding highly functionalized isochromanones. The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods: While specific industrial production methods for 3,4-diphenyl-1H-isochromene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diphenyl-1H-isochromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the isochromene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products depend on the type of reaction. For example, oxidation can yield 3,4-diphenylisochromanone, while reduction can produce 3,4-diphenyl-1,2-dihydroisochromene.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-diphenyl-1H-isochromene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
2H-Chromene: Another type of chromene with different substitution patterns.
4H-Chromene: Similar structure but with variations in the position of the oxygen atom.
1H-Isochromene: A structural isomer with the oxygen atom in a different position.
Uniqueness: 3,4-Diphenyl-1H-isochromene is unique due to the specific placement of the phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Propriétés
Numéro CAS |
54193-70-3 |
|---|---|
Formule moléculaire |
C21H16O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3,4-diphenyl-1H-isochromene |
InChI |
InChI=1S/C21H16O/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-14H,15H2 |
Clé InChI |
PZJFTIORBSXUJU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=C(O1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


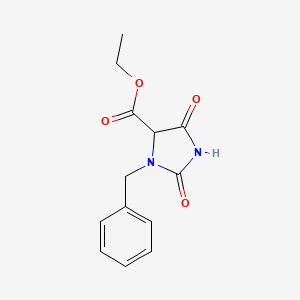
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
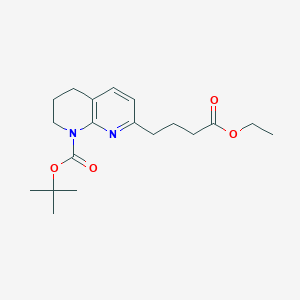
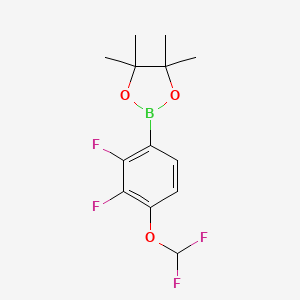
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)

![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
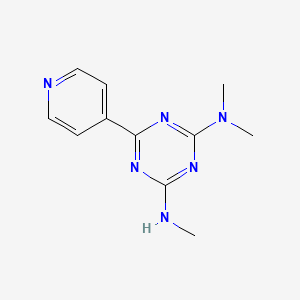

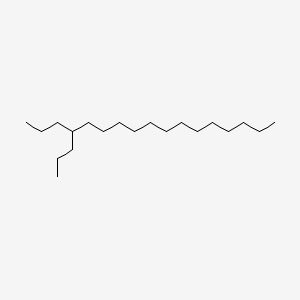
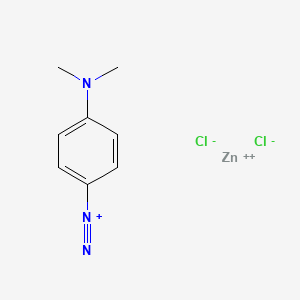

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)

